molecular formula C4H7FO3S B3075191 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride CAS No. 1028099-81-1

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride

Cat. No.: B3075191
CAS No.: 1028099-81-1
M. Wt: 154.16 g/mol
InChI Key: FGYRHYUVGSZLOI-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C4H7FO3S It is characterized by the presence of an oxirane ring (epoxide) and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of an epoxide with a sulfonyl fluoride precursor. One common method is the reaction of 2-(chloromethyl)oxirane with sodium sulfonyl fluoride under basic conditions. The reaction proceeds as follows:

2-(Chloromethyl)oxirane+Sodium sulfonyl fluoride2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride+Sodium chloride\text{2-(Chloromethyl)oxirane} + \text{Sodium sulfonyl fluoride} \rightarrow \text{this compound} + \text{Sodium chloride} 2-(Chloromethyl)oxirane+Sodium sulfonyl fluoride→2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride+Sodium chloride

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Ring-opening reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-opening reactions: Acidic or basic conditions can be employed to facilitate the ring-opening of the oxirane. Common reagents include hydrochloric acid, sulfuric acid, and sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Ring-opening reactions: Products include diols, haloalcohols, and other functionalized alcohols.

Scientific Research Applications

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for enzyme inhibitors.

    Material science: It is used in the development of novel polymers and materials with specific properties.

    Biological research: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions. The oxirane ring also contributes to its reactivity, undergoing ring-opening reactions that lead to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxiran-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-(Oxiran-2-yl)ethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

    2-(Oxiran-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride is unique due to the presence of both an oxirane ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The sulfonyl fluoride group is particularly useful for its stability and reactivity towards nucleophiles, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRHYUVGSZLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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